molecular formula C23H20O5 B4970799 3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid

3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid

Cat. No.: B4970799
M. Wt: 376.4 g/mol
InChI Key: YIALZOMSLUMDMY-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid is a complex organic compound featuring a furan ring, a cyclobutane ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: A simpler compound with a furan ring and a propanoic acid group.

    2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: A compound with a cyclobutane ring and two phenyl groups, but with carboxylic acid groups at different positions.

    Furan-2-carboxylic acid: A basic furan derivative with a carboxylic acid group.

Uniqueness

3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid is unique due to its combination of a furan ring, a cyclobutane ring, and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

IUPAC Name

3-(furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-13,18-21H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIALZOMSLUMDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)OCC3=CC=CO3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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